2-Methylserine

Description

RN given refers to cpd without isomeric designation

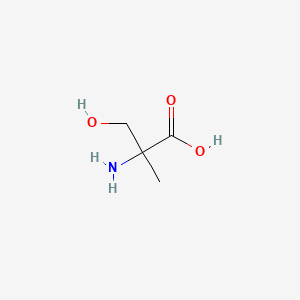

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUUKBXTEOFITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346506 | |

| Record name | alpha-Methyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-29-3, 3398-40-1 | |

| Record name | 2-Methylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-2-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163492 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Methylserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Methylserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-METHYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ8HQ2F53F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylserine chemical properties and structure

An In-depth Technical Guide to 2-Methylserine: Chemical Properties, Structure, and Applications

Introduction

This compound is a non-proteinogenic α-amino acid, structurally distinguished from its proteinogenic counterpart, serine, by the presence of a methyl group at the α-carbon.[1][2] This substitution creates a chiral quaternary carbon, which imparts significant conformational constraints and unique biochemical properties.[3] Consequently, this compound has emerged as a valuable chiral building block in medicinal chemistry for the synthesis of peptides, peptidomimetics, and other complex pharmaceutical compounds.[3][4] Its structural similarity to serine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, also makes it a molecule of interest in neuroscience research.[1][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

The core structure of this compound consists of a propanoic acid backbone with an amino group, a hydroxyl group, and a methyl group. The key feature is the methyl group substitution at the Cα position, the carbon atom adjacent to the carboxyl group.

-

IUPAC Name: 2-Amino-3-hydroxy-2-methylpropanoic acid.[2][5] The stereoisomers are designated as (2S)-2-amino-3-hydroxy-2-methylpropanoic acid (L-isomer) and (2R)-2-amino-3-hydroxy-2-methylpropanoic acid (D-isomer).[1][6][7]

-

Stereochemistry: The α-carbon of this compound is a stereocenter. The L-enantiomer is (S)-2-Methylserine, while the D-enantiomer is (R)-2-Methylserine.[6][7][9] This defined stereochemistry is crucial for its application as a chiral synthon.[3]

Caption: Chemical structure of (S)-2-Methylserine (L-isomer).

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its polarity, conferred by the amino, carboxyl, and hydroxyl groups, dictates its solubility.[2][10]

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | [1] |

| Synonyms | α-Methyl-L-serine, (S)-2-Methylserine | [1][9] |

| CAS Number | 16820-18-1 (L-isomer); 5424-29-3 (D/L racemic mixture) | [1][2][8] |

| Molecular Formula | C₄H₉NO₃ | [1][8] |

| Molecular Weight | 119.12 g/mol | [1][8] |

| Melting Point | 286-288°C (L-isomer); ~243°C (D/L) | [1][9][11] |

| Optical Rotation [α]D | +3.3° (c=5, 6N HCl, 25°C) for L-isomer | [1][9] |

| pKa | 2.20 ± 0.10 (Predicted) | [1][9] |

| LogP | -1.23 | [1][11] |

| Physical State | White powder | [1][9] |

| Solubility | Slightly soluble in water and DMSO (with heating) | [1][9][12] |

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods which provide crucial information about its molecular structure.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.[14] The chemical shifts and splitting patterns provide information about the electronic environment of the nuclei and their connectivity.[14][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound.[13] Key absorptions would include broad O-H stretches from the hydroxyl and carboxylic acid groups, N-H stretches from the amino group, and a strong C=O stretch from the carboxylic acid.[15]

-

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[5][13] The fragmentation pattern can provide additional structural information.[16]

Synthesis of this compound

Enantiomerically pure this compound can be synthesized through both enzymatic and chemical methodologies. The choice of method often depends on the desired scale, stereochemistry, and available resources.

Enzymatic Synthesis

A highly efficient method for producing α-Methyl-L-serine involves the use of α-methylserine aldolase, which catalyzes the condensation of L-alanine and formaldehyde.[1] This biocatalytic approach offers high stereoselectivity and operates under mild reaction conditions.[1]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 2-Methyl-L-serine CAS#: 16820-18-1 [amp.chemicalbook.com]

- 10. CAS 5424-29-3: this compound | CymitQuimica [cymitquimica.com]

- 11. echemi.com [echemi.com]

- 12. chembk.com [chembk.com]

- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 14. jackwestin.com [jackwestin.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Methylserine: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methylserine, a non-proteinogenic α-amino acid. We will delve into its fundamental chemical properties, discuss the strategic considerations for its synthesis, provide detailed protocols for its analysis, and explore its applications in the field of drug discovery and peptide chemistry. This document is intended to serve as a practical resource for scientists engaged in research and development involving modified amino acids.

Core Properties and Identifiers

This compound is an analog of the proteinogenic amino acid serine, distinguished by the presence of a methyl group on the α-carbon. This structural modification imparts unique conformational and metabolic properties. The compound exists as a racemate (D/L mixture) and as distinct stereoisomers (L- and D-forms), each with its own specific identifiers and potential biological activities.

| Property | Value | Notes |

| Molecular Formula | C₄H₉NO₃ | [1][2][3][4] |

| Molecular Weight | 119.12 g/mol | [1][2][3][4] |

| IUPAC Name | 2-Amino-3-hydroxy-2-methylpropanoic acid | [1][4] |

| Synonyms | α-methylserine | [4] |

| Solubility | Soluble in water | [1] |

Stereoisomer-Specific Data

The stereochemistry of this compound is a critical consideration for its application, particularly in biological systems where enzymes and receptors exhibit high stereoselectivity.

| Form | CAS Registry Number® | PubChem CID |

| D/L (Racemic) | 5424-29-3 | 94309 |

| L-form | 16820-18-1 | 7000050 |

| D-form | 81132-44-7 | 439656 |

Data sourced from PubChem, Wikipedia, and CAS Common Chemistry.[1][2][3][4][5]

Strategic Importance in Peptide and Drug Design

The incorporation of non-proteinogenic amino acids like this compound into peptides or small molecule therapeutics is a well-established strategy to enhance pharmacological properties. The key driver for this is the α-methyl group.

Causality Behind its Utility:

-

Conformational Constraint: The methyl group restricts the rotational freedom around the peptide backbone (phi and psi angles). This can lock the peptide into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for a target receptor or enzyme.

-

Metabolic Stability: The α-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by peptidases and proteases. This inherent resistance to enzymatic degradation can significantly prolong the in-vivo half-life of a peptide-based drug.

The choice between the L- and D-enantiomer is crucial. While peptides in nature are composed of L-amino acids, incorporating a D-amino acid like 2-Methyl-D-serine can further enhance proteolytic resistance and explore novel conformational spaces for target interaction.

Synthesis and Purification Workflow

The synthesis of enantiomerically pure this compound on a laboratory or industrial scale requires robust and complementary strategies to ensure high chemical and stereochemical purity. While multiple patented routes exist, a conceptual workflow highlights the critical stages involved.

Conceptual Synthesis Workflow Diagram

Caption: Conceptual workflow for the synthesis and purification of this compound.

Expertise in Practice: The choice of an asymmetric synthesis route over classical resolution is often driven by efficiency and cost at scale. Using a chiral catalyst, for instance, can obviate the need for stoichiometric chiral auxiliaries and simplify downstream purification. The protecting group strategy is also critical; groups like Boc (tert-butyloxycarbonyl) are chosen for their stability during methylation and ease of removal under acidic conditions that do not racemize the newly formed stereocenter.

Experimental Protocol: HPLC Analysis of this compound

To ensure the purity and quantify the concentration of this compound in research samples (e.g., reaction mixtures, biological media), a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Protocol: Reversed-Phase HPLC for this compound Quantification

This protocol provides a self-validating framework for quantifying this compound. The inclusion of a standard curve ensures the accuracy of the measurements.

1. Materials & Reagents:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

This compound analytical standard.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Diluent: Deionized water.

-

0.22 µm syringe filters.

2. Standard Preparation:

-

Prepare a 1 mg/mL stock solution of the this compound standard in deionized water.

-

Perform serial dilutions to create a calibration curve with at least five concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

3. Sample Preparation:

-

For a chemical reaction sample, dilute an aliquot with deionized water to fall within the range of the standard curve.

-

For a biological sample, precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

-

Filter all prepared standards and samples through a 0.22 µm syringe filter before injection.

4. HPLC Method:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 210 nm (Note: As this compound lacks a strong chromophore, detection may require derivatization for higher sensitivity, or the use of a mass spectrometer).

-

Gradient Elution:

-

0-2 min: 0% B

-

2-10 min: 0% to 30% B

-

10-12 min: 30% to 90% B (Column Wash)

-

12-15 min: 90% B

-

15-16 min: 90% to 0% B (Return to Initial)

-

16-20 min: 0% B (Equilibration)

-

5. Data Analysis:

-

Integrate the peak area corresponding to this compound for all standards and samples.

-

Plot a calibration curve of peak area versus concentration for the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.

HPLC Workflow Diagram

Caption: Standard workflow for the quantitative analysis of this compound via HPLC.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of Quaternary Amino Acids

An In-depth Technical Guide to the Synthesis of 2-Methyl-L-serine

In the landscape of modern drug discovery and peptide engineering, α,α-disubstituted amino acids represent a critical class of building blocks. The introduction of a second substituent on the α-carbon, as seen in 2-Methyl-L-serine, imparts significant and often desirable conformational constraints on peptides. This structural rigidity can enhance metabolic stability, increase receptor affinity, and induce specific secondary structures like β-turns or helices.[1] 2-Methyl-L-serine, a non-proteinogenic amino acid, is particularly valuable due to its unique combination of a chiral quaternary center and a functional hydroxyl group, making it an intriguing target for synthetic chemists.[][3]

However, the construction of this quaternary stereocenter presents a formidable synthetic challenge. Traditional methods often struggle to control the stereochemistry, leading to racemic mixtures or requiring arduous chiral separations. This guide provides an in-depth exploration of robust and stereoselective methodologies for the synthesis of 2-Methyl-L-serine, designed for researchers, scientists, and drug development professionals seeking to leverage this unique molecule in their work. We will move beyond simple procedural lists to dissect the underlying principles and causalities that govern each synthetic choice, providing a framework for both practical application and informed innovation.

Part 1: Biocatalytic Synthesis: The Aldolase Approach

The most elegant and efficient route to optically pure 2-Methyl-L-serine is through biocatalysis. This strategy harnesses the exquisite stereospecificity of enzymes to perform reactions that are difficult to control with conventional chemical methods.

Core Principle: The α-Methylserine Aldolase Reaction

The key enzyme in this pathway is an α-methylserine aldolase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme. It catalyzes the reversible aldol addition of formaldehyde to the α-carbon of an amino acid.[] Specifically for our target, the enzyme facilitates the reaction between L-alanine and formaldehyde to directly yield 2-Methyl-L-serine.[]

The causality behind this method's success lies in the enzyme's active site, which is perfectly structured to orient the substrates, ensuring that the hydroxymethyl group is added to only one face of the L-alanine-PLP complex, thus yielding a single enantiomer.

Visualization: Enzymatic Synthesis Workflow

The following workflow outlines the key stages of producing 2-Methyl-L-serine using a whole-cell biocatalyst expressing the required aldolase.

Caption: Workflow for the enzymatic synthesis of α-methyl-L-serine.

Experimental Protocol: Whole-Cell Synthesis of 2-Methyl-L-serine

This protocol is a representative methodology based on published procedures for using E. coli cells as a whole-cell catalyst.[][3]

1. Catalyst Preparation: a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for α-methylserine aldolase. b. Culture the transformed cells in a suitable medium (e.g., LB broth with antibiotic selection) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8. c. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 12-18 hours. d. Harvest the cells by centrifugation. The resulting cell pellet can be used directly as the whole-cell catalyst.

2. Biocatalytic Reaction: a. Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing the substrates. b. In a reaction vessel, combine L-alanine (e.g., 100 mM), formaldehyde (e.g., 120 mM), and the essential co-factor pyridoxal 5'-phosphate (PLP) (e.g., 0.1 mM).[] c. Initiate the reaction by resuspending the prepared whole-cell catalyst in the reaction mixture. d. Incubate the reaction at 30°C for approximately 16 hours with gentle agitation to ensure mixing.[3]

3. Monitoring and Work-up: a. Monitor the reaction progress by taking aliquots at various time points. The consumption of substrates or formation of the product can be quantified using High-Performance Liquid Chromatography (HPLC).[3] b. Once the reaction reaches completion (or equilibrium), terminate it by centrifuging to remove the cell catalyst. c. The supernatant, containing the product, can then be carried forward for purification, typically involving ion-exchange chromatography to separate the amino acid product from the remaining substrates and buffer components.

Data Summary

| Parameter | Typical Value | Rationale / Reference |

| Substrate 1 | L-Alanine | The amino acid backbone donor.[] |

| Substrate 2 | Formaldehyde | Provides the hydroxymethyl group.[] |

| Catalyst | Whole-cell E. coli | Expresses the necessary aldolase, avoiding costly enzyme purification.[] |

| Co-factor | Pyridoxal 5'-phosphate (PLP) | Essential for the catalytic activity of the aldolase.[] |

| Temperature | 30°C | Optimal temperature for enzyme activity and stability.[3] |

| Reaction Time | ~16 hours | Sufficient time to reach high conversion.[3] |

| Stereoselectivity | >99% ee | The enzyme's active site provides near-perfect stereocontrol.[] |

Part 2: Asymmetric Synthesis via Chiral Auxiliaries

For laboratories not equipped for biocatalysis, classical asymmetric synthesis using chiral auxiliaries offers a powerful alternative. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate to direct a stereoselective transformation.

Core Principle: Diastereoselective Alkylation of Chiral Iminolactones

A highly effective approach involves the alkylation of a chiral iminolactone derived from an amino acid.[1][4] The core logic is as follows:

-

Template Formation: An amino acid (like alanine) is condensed with a chiral alcohol to form a cyclic iminolactone. This creates a rigid system where the chiral auxiliary is locked in a specific conformation.

-

Stereodirecting Alkylation: The iminolactone is deprotonated to form a Z-enolate. The bulky chiral auxiliary effectively shields one face of the planar enolate.[4] Consequently, an electrophile (a methylating agent in this case) can only approach from the less hindered face, leading to a highly diastereoselective alkylation.

-

Hydrolysis & Recovery: The newly formed α-methylated iminolactone is hydrolyzed to cleave the auxiliary and release the final 2-Methyl-L-serine product. The chiral auxiliary can often be recovered and reused.

Visualization: Chiral Auxiliary Workflow

The diagram below illustrates the general sequence for synthesizing α,α-disubstituted amino acids using a chiral iminolactone template.

Caption: General workflow for asymmetric synthesis via a chiral auxiliary.

Experimental Protocol: Key Steps for Iminolactone Alkylation

This protocol outlines the conceptual steps based on methodologies described in the literature.[1][4] Specific reagents and conditions will vary based on the chosen chiral auxiliary.

1. Iminolactone Synthesis: a. Synthesize the chiral auxiliary. For example, starting from commercially available (1S)-(+)-3-carene, a multi-step synthesis can yield the required chiral α-hydroxy ketone auxiliary.[1] b. Esterify the N-protected alanine with the chiral auxiliary. c. Deprotect the nitrogen and induce cyclization under appropriate conditions to form the tricyclic iminolactone.

2. Diastereoselective Alkylation: a. Dissolve the chiral iminolactone in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon) and cool to -78°C. b. Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) dropwise to generate the enolate. Stir for approximately 1 hour. c. Add the methylating agent (e.g., methyl iodide). The choice of electrophile is critical; for methylation, CH₃I is standard. d. Allow the reaction to proceed at low temperature, monitoring by thin-layer chromatography (TLC) for the consumption of the starting material. e. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow it to warm to room temperature.

3. Hydrolysis and Purification: a. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layers, and concentrate under reduced pressure. b. Purify the diastereomeric product by silica gel column chromatography. c. Subject the purified intermediate to strong acidic hydrolysis (e.g., 6N HCl, reflux) to cleave the iminolactone and the chiral auxiliary. d. Separate the desired 2-Methyl-L-serine from the chiral auxiliary, often by ion-exchange chromatography or crystallization.

Part 3: Synthesis via Chiral Pool Precursors: The β-Lactone Route

This strategy leverages a pre-existing source of chirality, often established early in the synthesis using a powerful asymmetric reaction, and then elaborates the molecule from there.

Core Principle: Sharpless Dihydroxylation and Lactone Opening

A notable method begins with an achiral precursor like methacrylic acid and establishes the key stereocenter using a Sharpless Asymmetric Dihydroxylation (AD).[5]

-

Asymmetric Dihydroxylation: The double bond of a methacrylic acid derivative (e.g., a Weinreb amide) is dihydroxylated using an AD-mix reagent. The choice of ligand (AD-mix-α or AD-mix-β) determines the absolute stereochemistry of the resulting diol, providing excellent enantiocontrol (>94% ee).[5]

-

β-Lactone Formation: The chiral diol is then converted into a reactive β-lactone intermediate. Serine β-lactones are versatile building blocks, susceptible to ring-opening by a variety of nucleophiles.[5]

-

Nucleophilic Opening: The amino functionality is introduced by opening the lactone with an azide nucleophile (e.g., sodium azide). The attack occurs at the β-position, which will become the α-carbon of the final amino acid.

-

Final Steps: The resulting intermediate is then saponified and the azide is reduced (e.g., via catalytic hydrogenation) to the free amine, yielding the target 2-Methyl-L-serine.[5]

Visualization: β-Lactone Synthetic Pathway

Caption: Synthetic pathway to 2-Methyl-L-serine via a β-lactone intermediate.

Conclusion: A Multi-faceted Approach to a Challenging Target

The synthesis of 2-Methyl-L-serine is a prime example of how modern synthetic chemistry addresses the challenge of creating complex, stereodefined molecules. For large-scale, green, and highly enantioselective production, the biocatalytic approach using α-methylserine aldolase is unparalleled. It offers simplicity and exceptional purity under mild conditions.

When enzymatic methods are not feasible, asymmetric synthesis via chiral auxiliaries provides a robust and well-documented chemical route. The rigidity of cyclic iminolactone intermediates allows for excellent diastereocontrol during the critical C-C bond formation step. Finally, the chiral pool approach starting with a Sharpless dihydroxylation demonstrates the power of installing chirality early and carrying it through a versatile β-lactone intermediate.

The choice of method ultimately depends on the specific needs of the research program, including scale, available equipment (bioreactors vs. standard chemical glassware), cost, and the required level of enantiopurity. Each of these pathways, grounded in sound mechanistic principles, provides a reliable and authoritative foundation for accessing this valuable building block for advanced chemical and biological research.

References

An In-depth Technical Guide to 2-Methylserine: A Non-Proteinogenic Amino Acid for Advanced Drug Discovery

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Modern Drug Development

The landscape of pharmaceutical research is in a constant state of evolution, driven by the demand for more selective, potent, and safer therapeutic agents.[1] Scientists are increasingly leveraging innovative molecular tools to move beyond the limitations of traditional drug design. Among these, non-proteinogenic amino acids (NPAAs), which are not incorporated into proteins through standard cellular translation, have become powerful building blocks.[1][2] NPAAs offer a vast chemical space beyond the 20 canonical amino acids, providing an unparalleled ability to fine-tune molecular properties for therapeutic applications.[1][3]

This guide focuses on a particularly valuable NPAA: 2-Methylserine. This molecule is a derivative of the natural amino acid serine, distinguished by a methyl group substitution at the α-carbon.[4][5] This seemingly simple modification introduces a quaternary stereocenter, which imparts significant and desirable changes in the molecules that incorporate it.[6] Specifically, the α-methylation provides conformational constraints that can enhance biological activity, improve metabolic stability, and lead to more favorable pharmacokinetic profiles in peptide-based drug candidates.[6][7]

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of this compound, including its physicochemical properties, stereospecific synthesis methodologies, known biological interactions, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties and Structural Significance

This compound's unique structure directly influences its utility in medicinal chemistry. The presence of the α-methyl group sterically hinders the peptide backbone, restricting the available conformational space. This rigidity can lock a peptide into a bioactive conformation, leading to increased potency and receptor selectivity.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid (L-isomer) | [8] |

| Synonyms | α-Methyl-L-serine, (S)-2-Methylserine | [8][9] |

| CAS Number | 16820-18-1 (L-isomer) | [4] |

| Molecular Formula | C4H9NO3 | [10] |

| Molecular Weight | 119.12 g/mol | [10][11] |

| Polarity | Polar | [5] |

| Solubility | Water Soluble | [5] |

Synthesis of this compound: Strategies and Methodologies

The synthesis of enantiomerically pure this compound is a critical step in its application. Both chemical and enzymatic routes have been developed, each with distinct advantages.

Chemical Synthesis Approaches

The introduction of the α-methyl group with stereochemical control is the primary challenge in the chemical synthesis of this compound.

One effective strategy involves the diastereoselective methylation of a chiral cyclic derivative of L-serine .[6] This approach can be performed under cryogenic conditions to ensure high stereochemical fidelity.[6] Another established method is diastereomeric salt resolution , which provides rapid access to the desired enantiomer with very high purity.[6]

A conceptual approach for enantioselective synthesis is based on the Sharpless asymmetric dihydroxylation of a 2-methyl-2-propenoic acid derivative. This method creates a chiral diol precursor that can be further converted to this compound.[4]

This protocol outlines a conceptual method for the enantioselective synthesis of a diol precursor to this compound.

Materials:

-

Alkene substrate (e.g., an ester of 2-methyl-2-propenoic acid)

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (MeSO₂NH₂)

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

In a reaction flask, dissolve the AD-mix in a 1:1 mixture of tert-butanol and water at room temperature.

-

Add methanesulfonamide and stir until dissolved.

-

Cool the mixture to 0°C in an ice bath.

-

Add the alkene substrate to the cooled reaction mixture and stir vigorously at 0°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, add sodium sulfite and allow the mixture to warm to room temperature, stirring for approximately one hour.[4]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the resulting crude diol by silica gel column chromatography.[4]

-

The purified diol can then be converted to this compound through subsequent chemical transformations.[4]

Enzymatic Synthesis of α-Methyl-L-serine

Enzymatic synthesis offers a highly specific and efficient alternative for producing the desired stereoisomer of this compound. The use of α-methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde is a well-established method.[4]

| Parameter | Details | Source |

| Enzyme | α-methylserine aldolase | Ralstonia sp. AJ110405[4] |

| Substrates | L-alanine, Formaldehyde | [6] |

| Optimal Temperature | 30°C | Ralstonia sp. AJ110405[4] |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | Bosea sp. AJ110407[4] |

| Inhibition | Excess formaldehyde (>10 mM) | Ralstonia sp. AJ110405[4] |

| Yield | 90% | Recombinant E. coli expressing α-methylserine aldolase[4] |

This protocol is adapted from methods utilizing α-methylserine aldolase.[4][6]

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

-

L-alanine

-

Formaldehyde solution (10-100 mM)

-

Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

-

Incubator set to 30°C

-

Quenching solution (e.g., 5 N NaOH)

-

Analytical equipment (e.g., HPLC)

Procedure:

-

Prepare the reaction mixture in a suitable vessel. For a 200 µL reaction, combine:

-

100 mM potassium phosphate buffer (pH 7.4)

-

0.1 mM PLP

-

Desired concentration of L-alanine

-

Desired concentration of formaldehyde (incrementally added to not exceed 10 mM at any given time to avoid enzyme inhibition).[4]

-

-

Initiate the reaction by adding the purified α-methylserine aldolase (e.g., 40 µg/mL) or the whole-cell catalyst.[4]

-

Incubate the reaction mixture at 30°C for 16 hours with gentle agitation.[4]

-

To monitor the reaction, an enzyme assay can be performed by taking aliquots at different time points to measure formaldehyde consumption or α-methyl-L-serine production.[4]

-

Stop the reaction by adding a quenching solution.[4]

-

Analyze the reaction mixture for the presence and quantity of α-methyl-L-serine using a suitable analytical method, such as HPLC.[4]

Caption: Experimental Workflow: Enzymatic Synthesis of this compound.[6]

Biological Significance and Applications in Drug Discovery

The unique structural properties of this compound make it a valuable tool in medicinal chemistry. Its incorporation into peptides can lead to enhanced therapeutic properties.

Conformational Constraint and Enhanced Stability

The α-methyl group of this compound restricts the rotational freedom of the peptide backbone, leading to a more defined three-dimensional structure. This can pre-organize the peptide into its bioactive conformation, enhancing binding affinity to its target. Furthermore, the steric hindrance provided by the methyl group can protect the adjacent peptide bonds from proteolytic degradation, thereby increasing the metabolic stability and in vivo half-life of the peptide therapeutic.[6]

Potential Interaction with the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate-gated ion channel involved in synaptic plasticity, learning, and memory.[4] Its activation requires both glutamate and a co-agonist, typically glycine or D-serine. As a derivative of serine, this compound is of interest for its potential to interact with the co-agonist binding site on the NMDA receptor.[4] While specific binding data for this compound is not extensively reported, this remains an area of active investigation.

Caption: NMDA Receptor activation and downstream signaling cascade.[6]

Analytical Techniques for this compound

Accurate quantification of this compound is essential for both synthetic and biological studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

Protocol: HPLC Analysis of this compound

This protocol provides a general framework for the quantification of this compound.

Materials:

-

HPLC system with a suitable detector (UV, fluorescence, or mass spectrometry)

-

Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100)[12]

-

Mobile phase A (e.g., aqueous buffer like ammonium formate)

-

Mobile phase B (e.g., acetonitrile)

-

This compound standard solutions of known concentrations

-

Sample preparation reagents (e.g., for protein precipitation)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Prepare a series of this compound standard solutions of known concentrations to generate a calibration curve.

-

For biological samples, perform protein precipitation and centrifuge to remove insoluble material.

-

Filter the final sample through a 0.22 µm syringe filter before injection.[4]

-

-

HPLC Analysis:

-

Quantification:

-

Integrate the peak area corresponding to this compound in both the standards and the samples.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[4]

-

Caption: General workflow for HPLC-based quantification of this compound.[4]

Conclusion and Future Directions

This compound is a powerful and versatile non-proteinogenic amino acid that offers significant advantages in drug discovery and development. Its ability to impart conformational rigidity and enhance metabolic stability makes it a valuable tool for optimizing peptide-based therapeutics. The availability of robust chemical and enzymatic synthetic routes allows for the efficient production of this unique building block.

Future research should continue to explore the full potential of this compound. This includes:

-

Systematic Structure-Activity Relationship (SAR) Studies: Incorporating this compound into a wider range of peptide scaffolds to fully elucidate its effects on biological activity and pharmacokinetic properties.

-

Exploration of Novel Biological Targets: Investigating the interaction of this compound and its derivatives with other receptors and enzymes beyond the NMDA receptor.

-

Development of Advanced Synthetic Methodologies: Further refinement of synthetic protocols to improve efficiency, scalability, and cost-effectiveness.

By continuing to investigate the unique properties of this compound, the scientific community can unlock new avenues for the design and development of next-generation therapeutics.

References

- 1. biosynth.com [biosynth.com]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 8. 2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. This compound | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Discovery and Origin of α-Methylserine

This guide provides a comprehensive technical overview of α-methylserine, a non-proteinogenic amino acid of significant interest in the fields of bioorganic chemistry and drug development. We will explore its discovery, natural and synthetic origins, and the profound impact of its unique structural properties on peptide and protein engineering. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of α-methylserine in their work.

Introduction: The Significance of a Methyl Group

In the realm of peptide and protein science, the addition of a single methyl group can dramatically alter the biological properties of a molecule. α-Methylserine, a derivative of the common amino acid L-serine, is a prime example of this principle. The introduction of a methyl group at the alpha-carbon position creates a chiral center and imparts significant conformational constraints on the peptide backbone. This seemingly minor modification can lead to enhanced enzymatic stability, improved receptor affinity, and the ability to induce specific secondary structures, making α-methylserine a valuable tool in the design of novel therapeutics.

Discovery and Natural Occurrence

The journey to understanding α-methylserine begins with the exploration of microbial metabolic pathways. While not a common component of proteins, α-methylserine has been identified as a key intermediate in the biosynthesis of certain natural products.

The Enzymatic Origin: α-Methylserine Aldolase

The primary route to naturally occurring α-methyl-L-serine is through the action of the enzyme α-methylserine aldolase . This enzyme was discovered through the screening of microorganisms capable of assimilating α-methyl-DL-serine.[1] Notably, strains of Ralstonia sp., Variovorax paradoxus, and Bosea sp. were found to possess this enzymatic activity.[2]

The enzyme catalyzes the reversible, pyridoxal 5'-phosphate-dependent aldol addition of formaldehyde to the α-carbon of L-alanine, yielding α-methyl-L-serine.[2][3] This reaction is highly stereoselective for the L-enantiomer of alanine.[1] The discovery of this tetrahydrofolate-independent enzyme has opened avenues for the biotechnological production of optically pure α-methyl-L-serine.[3]

A Building Block for Natural Products

α-Methylserine serves as a precursor in the biosynthesis of more complex molecules. For instance, in Streptomyces sp., it is the biosynthetic origin of the rare 4-methyloxazoline moiety found in the nonribosomal peptides JBIR-34 and -35.[4] An α-methylserine synthase, FmoH, produces the amino acid, which is then incorporated by a nonribosomal peptide synthetase, FmoA3, and cyclized to form the 4-methyloxazoline ring.[4] The exploration of such biosynthetic pathways continues to reveal the diverse roles of this unique amino acid in nature.

Synthesis of α-Methylserine: Chemical and Enzymatic Approaches

The unique properties of α-methylserine have driven the development of various synthetic routes, both chemical and enzymatic, to obtain this valuable building block in an optically pure form.

Enantiocontrolled Chemical Synthesis via a β-Lactone Intermediate

A robust and versatile method for the enantiocontrolled synthesis of α-methylserine and other α-methyl amino acids proceeds through a dibenzylated α-methylserine-β-lactone intermediate.[5][6][7] This approach offers excellent yields and stereochemical control.

The overall synthetic workflow can be visualized as follows:

Caption: Chemical synthesis workflow for α-methyl amino acids.

-

Dibenzylation: H₂N-α-Me-Ser-OMe is treated with benzyl bromide (BnBr) and sodium bicarbonate (NaHCO₃) in a tetrahydrofuran/dimethyl sulfoxide (THF/DMSO) solvent system to yield the dibenzylated product.[5]

-

Saponification: The methyl ester of the dibenzylated intermediate is saponified using potassium hydroxide (KOH) in a methanol/water (MeOH/H₂O) mixture to afford the corresponding carboxylic acid.[5]

-

Lactonization: The carboxylic acid is then subjected to lactonization using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and triethylamine (TEA) in dichloromethane (CH₂Cl₂) to form the desired β-lactone. This step has been shown to be high-yielding.[5][6]

From this key β-lactone intermediate, a wide array of α-methyl amino acids can be synthesized through regioselective ring-opening with various organocuprate reagents.[5][6]

Enzymatic Synthesis using α-Methylserine Aldolase

As previously mentioned, α-methylserine aldolase provides a green and highly specific route to α-methyl-L-serine. The enzyme can be purified from its native source or, more conveniently, expressed recombinantly in hosts like E. coli.[1][3]

Caption: Enzymatic synthesis of α-methyl-L-serine.

-

Catalyst Preparation: E. coli cells expressing the gene for α-methylserine aldolase are cultivated and harvested.

-

Reaction Setup: The whole cells are used as a catalyst in a reaction mixture containing L-alanine and formaldehyde.[1]

-

Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature.

-

Product Isolation: Upon completion of the reaction, the optically pure α-methyl-L-serine is isolated and purified from the reaction mixture.

Table 1: Kinetic Parameters of α-Methylserine Aldolase from Ralstonia sp.

| Substrate | Km (mM) | Vmax (μmol/min/mg) |

| Formaldehyde | 9.8 | 79 |

Note: The enzyme activity is inhibited by formaldehyde concentrations greater than 10 mM.[3]

The Role of α-Methylserine in Drug Development

The incorporation of α-methylserine into peptides is a strategic move in drug design, primarily due to the conformational constraints imposed by the α-methyl group.

Conformational Control and Stability

The presence of the methyl group at the α-carbon sterically hinders bond rotation, restricting the allowable Ramachandran space for the amino acid residue. This leads to a more defined and predictable peptide conformation. For example, peptides containing α-methylserine have shown a propensity to adopt folded structures, such as β-turns, in aqueous solutions.[8] This is in contrast to their non-methylated counterparts which may favor more extended and flexible conformations.

This conformational rigidity offers a significant advantage in drug design by:

-

Enhancing Receptor Binding: By locking a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.

-

Increasing Enzymatic Stability: The α-methyl group can sterically shield the peptide backbone from the action of proteases, thereby increasing the in vivo half-life of peptide-based drugs.[8]

Caption: Impact of α-methylserine on peptide-receptor interactions.

Structure-Activity Relationship (SAR) Studies

α-Methylserine and other α-methylated amino acids are valuable tools in structure-activity relationship (SAR) studies. By systematically replacing native amino acids with their methylated analogs, researchers can probe the conformational requirements for biological activity. This allows for the fine-tuning of peptide drug candidates to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

α-Methylserine stands as a testament to the power of subtle chemical modifications in profoundly influencing biological function. From its origins in microbial metabolism to its synthesis in the laboratory, this non-proteinogenic amino acid has emerged as a critical component in the toolbox of peptide chemists and drug developers. The ability to enforce specific conformations and enhance metabolic stability ensures that α-methylserine will continue to play a vital role in the design of next-generation peptide therapeutics. Future research will likely focus on expanding the repertoire of α-methylserine-containing natural products, discovering novel enzymes for its synthesis, and further elucidating the intricate relationship between α-methylation, peptide conformation, and biological activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Introduction: The Significance of Stereochemical Control in 2-Methylserine

An In-depth Technical Guide to the Stereochemistry and Enantiomers of 2-Methylserine

This compound is a non-proteinogenic α-amino acid that distinguishes itself from its parent amino acid, serine, by the presence of a methyl group at the α-carbon.[1][2] This seemingly minor structural modification introduces a quaternary stereocenter, which imparts significant conformational constraints upon molecules into which it is incorporated.[1] This property is of paramount importance in the fields of medicinal chemistry and drug development, as the rigidification of peptide backbones can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles.[1] Consequently, the ability to selectively synthesize and isolate the individual enantiomers of this compound is a critical endeavor for researchers and scientists. This guide provides a comprehensive technical overview of the stereochemistry of this compound, methods for the synthesis and separation of its enantiomers, and their applications in advanced research.

The Stereoisomers of this compound: (R)- and (S)-Enantiomers

The tetrahedral α-carbon of this compound, bonded to four different substituents (an amino group, a carboxyl group, a hydroxymethyl group, and a methyl group), is a chiral center. This chirality gives rise to two non-superimposable mirror images known as enantiomers: (R)-2-methylserine and (S)-2-methylserine.[3][4] These enantiomers exhibit identical physical properties in an achiral environment, such as melting point and solubility, but differ in their interaction with plane-polarized light (optical activity) and their biological activity. The (S)-enantiomer is also referred to as 2-methyl-L-serine, and the (R)-enantiomer as 2-methyl-D-serine.[3][4]

Caption: The enantiomers of this compound, (S)- and (R)-forms, are non-superimposable mirror images.

Physicochemical Properties of this compound Stereoisomers

The distinct stereochemistry of the enantiomers of this compound leads to differences in their optical properties, which are crucial for their identification and characterization. The following table summarizes key physicochemical data for the stereoisomers of this compound.

| Property | (S)-2-Methylserine | (R)-2-Methylserine | DL-2-Methylserine |

| Synonyms | (S)-(+)-2-Methylserine, 2-Methyl-L-serine | (R)-(-)-2-Methylserine, 2-Methyl-D-serine | (±)-2-Methylserine |

| CAS Number | 16820-18-1[2][3] | 81132-44-7[4] | 5424-29-3[2] |

| Molecular Formula | C₄H₉NO₃[3] | C₄H₉NO₃[4] | C₄H₉NO₃[2] |

| Molecular Weight | 119.12 g/mol [3] | 119.12 g/mol [4] | 119.12 g/mol [2] |

| Melting Point | 286-288 °C[5] | Not specified | Not specified |

| Specific Rotation [α] | +3.3° (c=5, 6N HCl)[5] | Not specified | Not applicable |

| IUPAC Name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid[3] | (2R)-2-amino-3-hydroxy-2-methylpropanoic acid[4] | 2-amino-3-hydroxy-2-methylpropanoic acid[6] |

Stereoselective Synthesis: Crafting Chiral Purity

The synthesis of enantiomerically pure α-methyl-α-amino acids is a significant area of research due to their value as building blocks in peptide design.[7] Several strategies have been developed to achieve high levels of stereocontrol.

Diastereoselective Alkylation of Chiral Iminolactones

One powerful approach involves the diastereoselective alkylation of a chiral template.[7][8] The rationale behind this method is to create a rigid cyclic system where a chiral auxiliary directs the approach of an electrophile (in this case, a methyl group source) to one face of the enolate, leading to the preferential formation of one diastereomer.

Conceptual Protocol: Diastereoselective Methylation

-

Chiral Auxiliary Attachment: A chiral auxiliary, for instance, derived from a naturally occurring chiral molecule like (+)-3-carene, is coupled with a serine derivative to form a tricyclic iminolactone.[7] This creates a sterically defined environment around the α-carbon.

-

Enolate Formation: The iminolactone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate a planar enolate. The chiral auxiliary shields one face of the enolate.

-

Diastereoselective Alkylation: A methylating agent, such as methyl iodide, is introduced. The steric hindrance from the chiral auxiliary forces the methyl group to add to the less hindered face of the enolate, resulting in a high diastereomeric excess of the methylated product.

-

Hydrolysis and Chiral Auxiliary Removal: The methylated iminolactone is hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and yield the desired enantiomerically enriched this compound.

Caption: Generalized workflow for the asymmetric synthesis of this compound via diastereoselective alkylation.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[9] The enzyme α-methylserine aldolase can be used to catalyze the condensation of L-alanine and formaldehyde to produce α-methyl-L-serine.[1][10]

Protocol: Enzymatic Synthesis of (S)-2-Methylserine [1][10]

-

Reaction Mixture Preparation: A reaction buffer is prepared, typically a potassium phosphate buffer (e.g., 100 mM, pH 7.4), containing the cofactor pyridoxal 5'-phosphate (PLP).

-

Substrate Addition: The substrates, L-alanine and formaldehyde, are added to the buffer.

-

Enzyme Introduction: Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme are introduced to initiate the reaction.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a set period (e.g., 16 hours).

-

Reaction Quenching and Analysis: The reaction is stopped, for example, by adding a strong base. The product, (S)-2-methylserine, is then quantified using analytical techniques such as HPLC.

Resolution of Racemic this compound

When a non-stereoselective synthesis is performed, a 50:50 mixture of (R)- and (S)-enantiomers, known as a racemate, is obtained. The separation of these enantiomers is crucial for their use in biological applications.

Lipase-Mediated Kinetic Resolution

Kinetic resolution is a technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases are enzymes that can selectively catalyze the acylation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the acylated product.

Principle of Lipase-Mediated Kinetic Resolution

In the presence of a lipase, such as Novozym® 435, and an acyl donor (e.g., isopropenyl acetate), one enantiomer of a racemic this compound derivative (e.g., (±)-N-benzoyl-α-methylserine ethyl ester) is preferentially acetylated.[11] For example, the (R)-enantiomer might be acetylated at a much faster rate than the (S)-enantiomer. This results in a mixture containing the unreacted, enantiomerically enriched (S)-enantiomer and the acetylated (R)-enantiomer, which can then be separated by standard chromatographic methods.

Caption: Principle of lipase-mediated kinetic resolution for the separation of this compound enantiomers.

Applications in Drug Discovery and Peptide Design

The incorporation of enantiomerically pure this compound into peptides is a key strategy for developing peptidomimetics with improved therapeutic properties.[1] The α-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity. Furthermore, the quaternary α-carbon can provide steric shielding against enzymatic degradation, thereby increasing the in vivo half-life of the peptide drug.[12]

This compound derivatives have also been investigated for their potential to interact with various biological targets. For instance, due to its structural similarity to serine, this compound is of interest for its potential interaction with the co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][10]

Caption: Potential interaction of this compound at the co-agonist binding site of the NMDA receptor.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological function and its utility as a chiral building block. The ability to control the stereochemistry at the α-carbon through asymmetric synthesis or to resolve racemic mixtures is essential for the advancement of drug discovery and peptide design. The methodologies outlined in this guide, from diastereoselective alkylation to enzymatic resolutions, provide a robust toolkit for researchers to access enantiomerically pure this compound. As our understanding of the conformational requirements for biological activity deepens, the demand for such unique and conformationally constrained amino acids will undoubtedly continue to grow, solidifying the importance of this compound in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-L-serine CAS#: 16820-18-1 [amp.chemicalbook.com]

- 6. This compound | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Resolution of α-methylserine derivatives via lipase mediated acetylation | Biotechnology and Food Science [eczasopisma.p.lodz.pl]

- 12. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

2-Methylserine: A Comprehensive Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Structurally Unique Amino Acid

2-Methylserine is a non-proteinogenic α-amino acid, distinguished from its natural counterpart, L-serine, by a methyl group at the α-carbon.[1][2][3] This seemingly minor structural modification imparts significant conformational constraints and unique biochemical properties, positioning this compound as a molecule of considerable interest in medicinal chemistry and drug development.[4] While direct preclinical and clinical data on its therapeutic applications remain nascent, its structural similarity to key signaling molecules, particularly in the central nervous system, and the critical role of serine metabolism in oncology, provide a strong rationale for its investigation.

This technical guide offers an in-depth exploration of the potential therapeutic applications of this compound. Rather than a review of established uses, this document serves as a forward-looking roadmap for researchers. It synthesizes the theoretical underpinnings for its potential efficacy in neurological disorders and cancer, and provides detailed, actionable experimental protocols to rigorously test these hypotheses. The core of this guide is to bridge the gap between the known chemical attributes of this compound and the experimental validation required to unlock its therapeutic promise.

Chemical and Biological Profile

This compound is a polar, water-soluble amino acid.[1] The presence of the α-methyl group creates a chiral center, and the molecule can exist as D- and L-enantiomers.[1][5] This methylation also sterically hinders enzymatic reactions that would typically process serine, potentially leading to increased metabolic stability and altered pharmacological activity.

| Property | Value |

| IUPAC Name | 2-Amino-3-hydroxy-2-methylpropanoic acid |

| Molecular Formula | C4H9NO3 |

| Molecular Weight | 119.12 g/mol |

| CAS Number | 5424-29-3 (DL-isomer)[3] |

Synthesis of this compound

Both chemical and enzymatic synthesis routes for this compound have been described, providing researchers with flexible options for obtaining this compound for investigational purposes.

This protocol is based on the use of α-methylserine aldolase to catalyze the condensation of an amino acid and formaldehyde.[6]

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

-

L-alanine

-

Formaldehyde solution

-

Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

-

Incubator at 30°C

-

Reaction vessels

-

Quenching solution (e.g., 5 N NaOH)

-

HPLC system for quantification

Procedure:

-

Prepare the reaction mixture in a suitable vessel. For a 200 µL reaction, combine 100 mM potassium phosphate buffer (pH 7.4), 0.1 mM PLP, the desired concentration of L-alanine, and formaldehyde.

-

Initiate the reaction by adding the purified α-methylserine aldolase or the whole-cell catalyst.

-

Incubate the reaction mixture at 30°C for 16 hours with gentle agitation.[6]

-

Monitor the reaction by taking aliquots at different time points and quantifying the production of this compound using HPLC.

-

Stop the reaction by adding a quenching solution.

-

Analyze the final reaction mixture for the quantity and purity of this compound.

Hypothesized Therapeutic Target: The NMDA Receptor and its Implications for Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[6] For activation, the NMDA receptor requires the binding of both glutamate and a co-agonist, which is typically glycine or D-serine.[6] Given its structural analogy to serine, this compound is a compelling candidate for interaction with the NMDA receptor's co-agonist binding site.

The Scientific Rationale: A Potential Modulator of NMDA Receptor Activity

The glycine/D-serine binding site on the GluN1 subunit of the NMDA receptor is a well-established target for modulating receptor activity. Molecules that bind to this site can act as agonists, partial agonists, or antagonists, each with distinct therapeutic potential. The α-methyl group of this compound could significantly alter its binding affinity and functional activity compared to D-serine, potentially leading to a unique pharmacological profile. For instance, it might act as an antagonist or a partial agonist, which could be beneficial in conditions of NMDA receptor overactivation, a hallmark of several neurological disorders.

Caption: Potential modulation of the NMDA receptor signaling pathway by this compound.

Potential Therapeutic Applications in Neurology

-

Neuroprotection: In conditions like stroke and traumatic brain injury, excessive glutamate release leads to NMDA receptor overactivation and subsequent excitotoxicity. An antagonist at the glycine site could mitigate this, offering a neuroprotective effect.

-

Epilepsy: Certain forms of epilepsy are associated with heightened NMDA receptor activity.[7] A compound that dampens this activity, such as a negative allosteric modulator or an antagonist, could have anti-seizure properties.

-

Neurodegenerative Diseases: While the role of NMDA receptors in diseases like Alzheimer's and Parkinson's is complex, modulating their activity is a key area of research.[8][9]

Experimental Roadmap: Characterizing the Interaction of this compound with the NMDA Receptor

To move from hypothesis to evidence, a systematic evaluation of this compound's effect on the NMDA receptor is essential.

Objective: To determine the binding affinity and functional activity of this compound at the NMDA receptor glycine site.

Protocol:

-

Radioligand Binding Assay:

-

Principle: To measure the affinity of this compound for the glycine binding site by assessing its ability to displace a known radiolabeled antagonist.

-

Procedure:

-

Prepare synaptic membrane fractions from rodent cerebral cortex.

-

Incubate the membranes with a fixed concentration of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519).

-

Add increasing concentrations of unlabeled this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value to determine the binding affinity.

-

-

-

Electrophysiology (Two-Electrode Voltage Clamp on Xenopus Oocytes):

-

Principle: To measure the functional effect of this compound on NMDA receptor-mediated currents.

-

Procedure:

-

Inject Xenopus oocytes with cRNA encoding GluN1 and a GluN2 subunit (e.g., GluN2A).

-

After 2-3 days of expression, voltage-clamp the oocytes.

-

Apply glutamate and a sub-saturating concentration of glycine to elicit a baseline NMDA current.

-

Co-apply increasing concentrations of this compound with glutamate and glycine to determine its effect on the current (potentiation or inhibition).

-

To test for antagonistic activity, apply glutamate and increasing concentrations of this compound in the absence of glycine.

-

Construct concentration-response curves to determine EC50 or IC50 values.

-

-

Potential Application in Oncology: Targeting Serine Metabolism

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation.[10] One of the key metabolic pathways often upregulated in cancer is the de novo synthesis of serine.[11] This makes the enzymes in the serine synthesis pathway attractive targets for cancer therapy.

The Scientific Rationale: A Serine Analog to Disrupt Cancer Metabolism

The serine synthesis pathway, which begins with the glycolytic intermediate 3-phosphoglycerate, is catalyzed by three key enzymes: phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH). PHGDH is the rate-limiting enzyme and is overexpressed in various cancers.[12] As a structural analog of serine, this compound could potentially act as a competitive inhibitor of enzymes that utilize serine or its precursors, or it could interfere with serine transport, thereby disrupting the metabolic processes that cancer cells rely on for growth.

Caption: Potential disruption of the serine synthesis pathway in cancer by this compound.

Potential Therapeutic Applications in Oncology

-

Inhibition of Cancer Cell Proliferation: By disrupting the serine synthesis pathway, this compound could starve cancer cells of a critical building block for proteins, nucleotides, and lipids, thereby inhibiting their growth.[12]

-

Sensitization to Chemotherapy: Some chemotherapeutic agents target nucleotide synthesis. By limiting the availability of one-carbon units from serine, this compound could potentially synergize with these drugs.

Experimental Roadmap: Investigating the Anti-Cancer Potential of this compound

Objective: To evaluate the effect of this compound on the proliferation of cancer cells and its impact on the serine synthesis pathway.

Protocol:

-

Cell Proliferation Assay:

-

Principle: To determine if this compound inhibits the growth of cancer cell lines, particularly those known to be dependent on serine synthesis.

-

Procedure:

-

Culture cancer cell lines with high PHGDH expression (e.g., MDA-MB-468 breast cancer cells) and low PHGDH expression (as a control).

-

Treat the cells with increasing concentrations of this compound in both serine-containing and serine-depleted media.

-

After 72 hours, assess cell viability and proliferation using a standard method (e.g., MTT assay or cell counting).

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

-

Metabolic Flux Analysis:

-

Principle: To determine if this compound directly inhibits the serine synthesis pathway.

-

Procedure:

-

Culture PHGDH-dependent cancer cells in the presence or absence of this compound.

-

Incubate the cells with a stable isotope-labeled glucose tracer (e.g., [U-¹³C]-glucose).

-

After a defined period, extract intracellular metabolites.

-

Analyze the isotopic labeling of serine and downstream metabolites (e.g., glycine, purines) using liquid chromatography-mass spectrometry (LC-MS).

-

A reduction in ¹³C-labeled serine in the this compound-treated cells would indicate inhibition of the de novo synthesis pathway.

-

-

Conclusion and Future Directions

This compound stands as a molecule with significant, yet largely unexplored, therapeutic potential. Its unique structure suggests the possibility of novel pharmacological activities, particularly in the realms of neurology and oncology. The hypotheses presented in this guide, centered on the modulation of the NMDA receptor and the disruption of cancer cell metabolism, are grounded in well-established biological principles. However, the critical next step is rigorous experimental validation.

The future of this compound research will depend on a systematic and multi-faceted approach. The experimental roadmaps provided herein offer a starting point for elucidating its mechanism of action and therapeutic efficacy. Should these initial in vitro studies yield promising results, subsequent preclinical investigations in animal models of neurological disorders and cancer will be warranted. The journey from a structurally interesting molecule to a clinically viable therapeutic is long, but for this compound, the scientific rationale provides a compelling impetus to embark on this path.

References

- 1. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. mdpi.com [mdpi.com]

- 4. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoglycerate dehydrogenase (PHGDH) inhibitors: a comprehensive review 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Two serine residues on GluN2A C-terminal tails control NMDA receptor current decay times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Synthesis of 2-Methylserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylserine is a non-proteinogenic α-amino acid, distinguished by a methyl group at the α-carbon of serine.[1][2][3] This structural modification imparts unique conformational constraints and biological properties, making it a valuable building block in medicinal chemistry for the development of novel therapeutics and a target of interest in biochemical research.[1][4] Enzymatic synthesis offers a powerful and stereoselective alternative to traditional chemical methods for producing this compound, providing milder reaction conditions and higher purity.[5] This guide provides a comprehensive overview of the core enzymatic strategies for this compound synthesis, detailed experimental protocols, and the underlying scientific principles.

Core Enzymatic Strategies for this compound Synthesis

The primary enzymatic routes for the synthesis of this compound leverage the catalytic prowess of aldolases and transaminases. Each class of enzymes offers distinct advantages and presents specific considerations in reaction design.

Threonine Aldolase-Mediated Synthesis

Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol condensation of an amino acid (typically glycine) and an aldehyde.[6][7] By substituting glycine with alanine, these enzymes can be effectively utilized for the synthesis of α-quaternary α-amino acids like this compound.[8]